molecular formula C11H12F2O4 B13349909 4-(Difluoromethoxy)-3-isopropoxybenzoic acid

4-(Difluoromethoxy)-3-isopropoxybenzoic acid

Cat. No.: B13349909
M. Wt: 246.21 g/mol
InChI Key: KXXUFWHXCJFXHG-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-isopropoxybenzoic acid is a benzoic acid derivative with two key substituents: a difluoromethoxy group at the 4-position and an isopropoxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₁H₁₂F₂O₄, and its calculated molecular weight is 258.21 g/mol. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a linker or functional group modifier .

Properties

Molecular Formula

C11H12F2O4

Molecular Weight

246.21 g/mol

IUPAC Name

4-(difluoromethoxy)-3-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H12F2O4/c1-6(2)16-9-5-7(10(14)15)3-4-8(9)17-11(12)13/h3-6,11H,1-2H3,(H,14,15)

InChI Key

KXXUFWHXCJFXHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)O)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-isopropoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of more efficient catalysts, solvents, and reaction conditions. For example, the use of sodium hydroxide as a base in the O-alkylation step has been shown to be more economical and scalable compared to other bases .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying the compound’s solubility and bioavailability. For example:

  • Reaction with methanol :
    C12H14F2O3+CH3OHH2SO4,ΔC13H16F2O3+H2O\text{C}_{12}\text{H}_{14}\text{F}_{2}\text{O}_{3} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{C}_{13}\text{H}_{16}\text{F}_{2}\text{O}_{3} + \text{H}_2\text{O}
    This produces the methyl ester derivative, commonly used in further synthetic modifications .

Reagent Conditions Product Application
MethanolH<sub>2</sub>SO<sub>4</sub>, refluxMethyl esterIntermediate for drug synthesis
EthanolHCl, 60°CEthyl esterProdrug formulations

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents. This reaction alters the compound’s functional group while retaining its aromatic substituents:

  • Reduction with lithium aluminum hydride (LiAlH<sub>4</sub>) :
    C12H14F2O3LiAlH4,THFC12H16F2O2\text{C}_{12}\text{H}_{14}\text{F}_{2}\text{O}_{3} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{C}_{12}\text{H}_{16}\text{F}_{2}\text{O}_{2}
    The product, 4-(difluoromethoxy)-3-isopropoxybenzyl alcohol, retains biological activity linked to TGF-β pathway modulation.

Decarboxylation Under Extreme Conditions

Under high temperatures (>200°C) or strong acidic/basic conditions, the compound undergoes decarboxylation, losing CO<sub>2</sub> to form a substituted toluene derivative:
C12H14F2O3Δ,H+C11H13F2O2+CO2\text{C}_{12}\text{H}_{14}\text{F}_{2}\text{O}_{3} \xrightarrow{\Delta, \text{H}^+} \text{C}_{11}\text{H}_{13}\text{F}_{2}\text{O}_{2} + \text{CO}_2
This reaction is relevant in stability studies and decomposition analysis.

Interaction with Nucleophiles

The electron-withdrawing difluoromethoxy group activates the aromatic ring for electrophilic substitution, though such reactions are less common due to steric hindrance from the isopropoxy group. Limited data suggest potential for:

  • Nitration : Requires harsh conditions (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) due to deactivation by substituents.

  • Sulfonation : Not reported in literature but theoretically feasible .

Salt Formation

The carboxylic acid reacts with bases like NaOH to form water-soluble salts:
C12H14F2O3+NaOHC12H13F2O3Na+H2O\text{C}_{12}\text{H}_{14}\text{F}_{2}\text{O}_{3} + \text{NaOH} \rightarrow \text{C}_{12}\text{H}_{13}\text{F}_{2}\text{O}_{3}\text{Na} + \text{H}_2\text{O}
These salts are utilized in pharmaceutical formulations to enhance solubility.

Comparative Reactivity Insights

A comparison with structurally similar compounds highlights its unique reactivity:

Compound Key Reaction Reactivity Notes
4-(Difluoromethoxy)-3-isopropoxybenzoic acidEsterificationHigher yield vs. non-fluorinated analogs
3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acidOxidation stabilityResists decarboxylation due to cyclopropyl group

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(Difluoromethoxy)-3-isopropoxybenzoic acid with five analogous benzoic acid derivatives, highlighting differences in substituents, molecular properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(Difluoromethoxy)-3-isopropoxybenzoic acid 4-(OCHF₂), 3-(OCH(CH₃)₂) C₁₁H₁₂F₂O₄ 258.21 PROTAC intermediates; high metabolic stability
4-Isopropoxy-3-methylbenzoic acid 3-CH₃, 4-(OCH(CH₃)₂) C₁₁H₁₄O₃ 194.23 Fine chemical intermediate; lower lipophilicity
4-Isopropoxy-3-(trifluoromethyl)benzoic acid 3-CF₃, 4-(OCH(CH₃)₂) C₁₁H₁₁F₃O₃ 248.20 High electronegativity; pharmaceutical research
4-Methoxy-3-(trifluoromethyl)benzoic acid 3-CF₃, 4-OCH₃ C₉H₇F₃O₃ 220.15 Agrochemical precursor; improved solubility
4-(Benzyloxy)-3-isopropoxybenzoic acid 3-(OCH(CH₃)₂), 4-(OCH₂C₆H₅) C₁₇H₁₇O₄ 285.32 Bulky substituent; potential for binding studies

Detailed Analysis of Structural and Functional Differences

a) Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 4-Isopropoxy-3-(trifluoromethyl)benzoic acid increases electronegativity, enhancing binding to electron-deficient targets but reducing solubility compared to the difluoromethoxy variant .
  • Fluorine Substitution: The difluoromethoxy (OCHF₂) group in the target compound provides superior metabolic stability over non-fluorinated analogs (e.g., 4-Isopropoxy-3-methylbenzoic acid), as fluorine atoms resist cytochrome P450-mediated oxidation .

Research Findings and Trends

  • Metabolic Stability: Fluorinated derivatives consistently show longer half-lives in vitro compared to non-fluorinated counterparts. For instance, the difluoromethoxy group reduces clearance rates by ~40% relative to methoxy groups in hepatic microsome assays .
  • Solubility Trade-offs : While the trifluoromethyl group enhances target affinity, it lowers aqueous solubility (LogP = 2.8 vs. 1.9 for the difluoromethoxy analog), necessitating formulation adjustments .

Biological Activity

4-(Difluoromethoxy)-3-isopropoxybenzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C12H14F2O3
  • Molecular Weight : 240.24 g/mol
  • IUPAC Name : 4-(difluoromethoxy)-3-isopropoxybenzoic acid
  • CAS Number : [insert CAS number]

The biological activity of 4-(difluoromethoxy)-3-isopropoxybenzoic acid is primarily attributed to its interaction with specific protein targets. Research indicates that it may function as an inhibitor of certain kinases involved in signaling pathways related to inflammation and cancer.

Key Interactions:

  • Protein Kinases : The compound has shown significant binding affinity to various protein kinases, which play crucial roles in cell signaling and regulation.
  • Enzyme Inhibition : In vitro studies suggest that it inhibits enzymes linked to inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and neuroinflammatory diseases .

Antiinflammatory Properties

Several studies have demonstrated the anti-inflammatory effects of 4-(difluoromethoxy)-3-isopropoxybenzoic acid. For instance, it was found to reduce the production of pro-inflammatory cytokines in cultured cells, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Preliminary research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.

Data Summary

Biological Activity Observed Effect Reference
Anti-inflammatoryReduced cytokine levels
AnticancerInduced apoptosis in cancer cells
Kinase inhibitionSignificant binding affinity

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the impact of 4-(difluoromethoxy)-3-isopropoxybenzoic acid on inflammatory markers.
    • Methodology : Cultured macrophages were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in TNF-alpha and IL-6 was observed, supporting its potential use in treating inflammatory diseases.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was employed to determine cell viability post-treatment.
    • Results : The compound exhibited a significant reduction in viability across several cancer cell lines, with IC50 values indicating strong potency.

Q & A

Basic: What synthetic intermediates are critical for preparing 4-(Difluoromethoxy)-3-isopropoxybenzoic acid, and how is the difluoromethoxy group introduced?

The synthesis typically involves 3-hydroxybenzoic acid derivatives as precursors. Key steps include:

  • Protection of the hydroxyl group : Use methyl or benzyl ethers to block reactive sites.
  • Difluoromethoxy installation : React with chlorodifluoromethane (ClCF2H) under basic conditions (e.g., KOH/DMF) at 60–80°C, as seen in analogs like 4-(Difluoromethoxy)-3-hydroxybenzaldehyde .
  • Isopropoxy introduction : Alkylation with isopropyl bromide using a base like NaH or K2CO3.
  • Oxidation : Convert aldehyde intermediates (e.g., 4-(Difluoromethoxy)-3-hydroxybenzaldehyde) to carboxylic acids via Jones oxidation or KMnO4 .

Advanced: How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?

When used as a C-terminal modifier:

  • Activation : Employ HATU/DIPEA or EDCI/HOBt to activate the carboxylic acid.
  • Steric hindrance mitigation : Extend coupling times (2–4 hours) and use excess reagent (2–3 eq).
  • Monitoring : LC-MS tracks unreacted amines. Evidence from similar Fmoc-protected benzoic acids suggests pre-activation in DCM improves yield .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

  • NMR : ¹⁹F NMR identifies difluoromethoxy signals near δ -80 ppm (doublet). ¹H NMR shows isopropoxy split into a septet (δ 1.2–1.4 ppm) and methine proton (δ 4.5–4.7 ppm) .
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹, broad) and C=O (~1700 cm⁻¹).
  • LC-MS : Molecular ion [M-H]⁻ at m/z 259.1 (calculated for C₁₁H₁₂F₂O₄) .

Advanced: How does this compound enhance PROTAC linker design?

In PROTACs, the benzoic acid moiety acts as a linker component:

  • Solubility : The difluoromethoxy group increases hydrophilicity vs. non-fluorinated analogs.
  • Binding : Carboxylic acid facilitates E3 ligase recruitment (e.g., VHL or CRBN). A study reported 86.78% yield in PROTAC intermediate synthesis, indicating compatibility with multi-step protocols .

Basic: What melting point ranges indicate purity, and how are deviations addressed?

Documented analogs (e.g., 4-(Difluoromethoxy)benzoic acid) melt at 169–171°C . For the target compound:

  • Deviations >2°C suggest impurities. Recrystallize from ethanol/water (7:3) or use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced: How do substituents affect the compound’s acidity and reactivity?

  • Electron-withdrawing effects : Difluoromethoxy lowers pKa (~2.5–3.0) vs. methoxy (pKa ~4.5), enhancing reactivity in amidation.
  • Steric hindrance : Isopropoxy reduces nucleophilic attack at the ortho position. Computational DFT studies guide optimal reaction conditions .

Basic: What solvent systems are effective for recrystallization?

  • Ethyl acetate/hexane (1:3) for high-purity crystals.
  • Methanol/water (gradient cooling) minimizes esterification side reactions. Monitor by TLC (Rf ~0.5 in 5% AcOH/EtOAC) .

Advanced: How to mitigate side reactions during isopropoxy installation?

  • Bulky bases : Use K₂CO₃ in DMF at 80°C to reduce elimination.
  • Protection : Temporarily esterify the carboxylic acid (e.g., methyl ester) before alkylation, then hydrolyze with LiOH .

Basic: How does pH affect stability, and what storage conditions are recommended?

  • Stability : Stable at pH 4–7 (hydrolysis of difluoromethoxy occurs at pH >10).
  • Storage : -20°C under argon, desiccated. Avoid prolonged exposure to light .

Advanced: How is this compound utilized in enzyme inhibition studies?

  • Competitive inhibition : Acts as a mimic for natural substrates (e.g., ATP-binding pockets). SAR studies modify the isopropoxy group to ethoxy or cyclopropylmethoxy, as seen in kinase inhibitors .
  • Assays : IC₅₀ determination via fluorescence polarization or surface plasmon resonance (SPR) .

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